Cas no 87150-13-8 (4-(5-Oxazolyl)benzonitrile)

4-(5-Oxazolyl)benzonitrile structure
4-(5-Oxazolyl)benzonitrile structure
Product Name:4-(5-Oxazolyl)benzonitrile
CAS-nummer:87150-13-8
MF:C10H6N2O
MW:170.16744184494
MDL:MFCD00084987
CID:95398
PubChem ID:2777271
Update Time:2024-10-26

4-(5-Oxazolyl)benzonitrile Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(1,3-Oxazol-5-yl)benzonitrile
    • 5-(4-CYANOPHENYL)OXAZOLE
    • 4-(1,3-OXAZOL-5-YL)BENZENECARBONITRILE
    • 4-(5-Oxazolyl)benzonitrile
    • 4-(oxazol-5-yl)benzonitrile
    • Benzonitrile, 4-(5-oxazolyl)-
    • Maybridge1_003207
    • 4-Oxazol-5-yl-benzonitrile
    • Benzonitrile,4-(5-oxazolyl)-
    • HMS550J17
    • LZMCNLOQTURTHS-UHFFFAOYSA-N
    • RW1235
    • TRA0028774
    • SY012458
    • ST2405300
    • W89
    • 4-(5-Oxazolyl)benzonitrile (ACI)
    • 87150-13-8
    • CHEMBL3354471
    • CS-0060228
    • DB-006529
    • AKOS005216428
    • SCHEMBL2921542
    • 9X-0874
    • DTXSID30380448
    • MFCD00084987
    • MDL: MFCD00084987
    • Inchi: 1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H
    • InChI-sleutel: LZMCNLOQTURTHS-UHFFFAOYSA-N
    • LACHT: N#CC1C=CC(C2=CN=CO2)=CC=1

Berekende eigenschappen

  • Exacte massa: 170.04800
  • Monoisotopische massa: 170.048
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 212
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.8
  • XLogP3: 1.7

Experimentele eigenschappen

  • Kleur/vorm: No data avaiable
  • Dichtheid: 1.3±0.1 g/cm3
  • Smeltpunt: No data available
  • Kookpunt: 344.2 ℃ at 760 mmHg
  • Vlampunt: 162℃
  • Brekindex: 1.599
  • PSA: 49.82000
  • LogboekP: 2.21328
  • Dampfdruk: 0.0±0.8 mmHg at 25°C

4-(5-Oxazolyl)benzonitrile Beveiligingsinformatie

4-(5-Oxazolyl)benzonitrile Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(5-Oxazolyl)benzonitrile Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852368-5g
4-(5-Oxazolyl)benzonitrile
87150-13-8 ≥97%
5g
¥1,812.60 2022-01-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD89444-100mg
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
100mg
¥31.0 2023-09-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD89444-250mg
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
250mg
¥39.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD89444-1g
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
1g
¥146.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD89444-5g
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
5g
¥728.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD89444-10g
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
10g
¥1454.0 2024-04-17
TRC
O858595-50mg
4-(5-Oxazolyl)benzonitrile
87150-13-8
50mg
$ 50.00 2022-06-03
TRC
O858595-100mg
4-(5-Oxazolyl)benzonitrile
87150-13-8
100mg
$ 65.00 2022-06-03
TRC
O858595-500mg
4-(5-Oxazolyl)benzonitrile
87150-13-8
500mg
$ 160.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O99460-5g
4-(Oxazol-5-yl)benzonitrile
87150-13-8
5g
¥1216.0 2021-09-04

4-(5-Oxazolyl)benzonitrile Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Referentie
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; 6 - 18 h, 80 °C
Referentie
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction
Primas, Nicolas; et al, Tetrahedron, 2009, 65(32), 6348-6353

Productiemethode 3

Reactievoorwaarden
Referentie
7-Aroyl-1H,7H-s-triazolo[1,2-a]-s-triazole-1,3(2H)-diones, a new class of compounds from 5-phenyloxazoles and 4-phenyl-4H-1,2,4-triazole-3,5-dione
Huth, Andreas; et al, Liebigs Annalen der Chemie, 1984, (4), 641-8

Productiemethode 4

Reactievoorwaarden
1.1 Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol
Referentie
A solid-phase equivalent of van Leusen's TosMIC, and its application in oxazole synthesis
Kulkarni, Bheemashankar A.; et al, Tetrahedron Letters, 1999, 40(30), 5633-5636

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
2.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Referentie
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Formic acid ,  Piperidine Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide
2.1 Reagents: Sodium ethoxide Solvents: Ethanol
3.1 Reagents: Formic acid
4.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
4.2 Reagents: Ethyl vinyl ether
5.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
6.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Referentie
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Palladium acetylacetonate Solvents: Dimethylacetamide ;  24 h, 110 °C
2.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
Referentie
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Palladium acetylacetonate Solvents: Dimethylacetamide ;  24 h, 110 °C
2.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
Referentie
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 100 °C
Referentie
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -30 °C; 20 min, -30 °C
1.2 Reagents: Triisopropyl borate ;  2 h, -30 °C; 45 min, -30 °C → rt
1.3 Solvents: Tetrahydrofuran ;  5 min, rt
1.4 Reagents: Acetic acid ;  1 h, pH 5, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; 6 - 18 h, 80 °C
Referentie
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction
Primas, Nicolas; et al, Tetrahedron, 2009, 65(32), 6348-6353

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -30 °C → rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -30 °C; 20 min, -30 °C
2.2 Reagents: Triisopropyl borate ;  2 h, -30 °C; 45 min, -30 °C → rt
2.3 Solvents: Tetrahydrofuran ;  5 min, rt
2.4 Reagents: Acetic acid ;  1 h, pH 5, rt
3.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; 6 - 18 h, 80 °C
Referentie
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction
Primas, Nicolas; et al, Tetrahedron, 2009, 65(32), 6348-6353

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Formic acid
2.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
2.2 Reagents: Ethyl vinyl ether
3.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
4.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Referentie
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
2.1 Reagents: Formic acid
3.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
3.2 Reagents: Ethyl vinyl ether
4.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
5.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Referentie
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
2.1 Reagents: Formic acid ,  Piperidine Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide
3.1 Reagents: Sodium ethoxide Solvents: Ethanol
4.1 Reagents: Formic acid
5.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
5.2 Reagents: Ethyl vinyl ether
6.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
7.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Referentie
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Productiemethode 15

Reactievoorwaarden
1.1 Catalysts: Benzyltrimethylammonium hydroxide
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
3.1 Reagents: Formic acid ,  Piperidine Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide
4.1 Reagents: Sodium ethoxide Solvents: Ethanol
5.1 Reagents: Formic acid
6.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
6.2 Reagents: Ethyl vinyl ether
7.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
8.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Referentie
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
Referentie
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
Referentie
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

4-(5-Oxazolyl)benzonitrile Raw materials

4-(5-Oxazolyl)benzonitrile Preparation Products

Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD